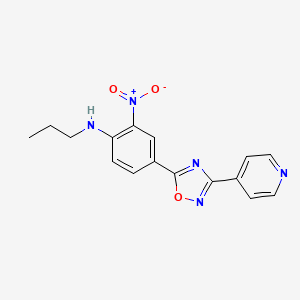
2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of research fields.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is thought to involve the inhibition of certain enzymes or proteins that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cancer cell migration and invasion, and modulation of certain signaling pathways involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its high potency and specificity for certain cancer cell types. However, a limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline. One area of interest is in the development of new cancer treatments based on this compound. Another potential direction is in the study of the compound's mechanism of action, which may provide insights into the underlying biology of cancer. Additionally, further research may be needed to fully understand the potential limitations and toxicity of this compound.
Métodos De Síntesis
The synthesis of 2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves several steps. One common method for synthesizing this compound is through the reaction of 4-bromo-N-propylaniline with 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carbonitrile, followed by reduction of the resulting nitro compound.
Aplicaciones Científicas De Investigación
2-nitro-N-propyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer activity, and may be useful in the development of new cancer treatments.
Propiedades
IUPAC Name |
2-nitro-N-propyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-7-18-13-4-3-12(10-14(13)21(22)23)16-19-15(20-24-16)11-5-8-17-9-6-11/h3-6,8-10,18H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHJVLXZATVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7707833.png)
![N-(4-(N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7707834.png)
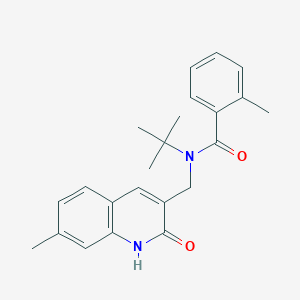
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)
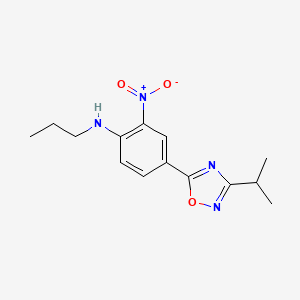
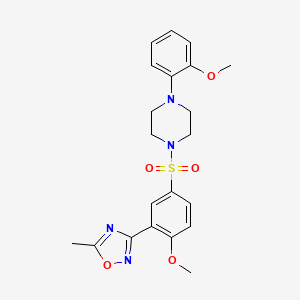


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7707879.png)
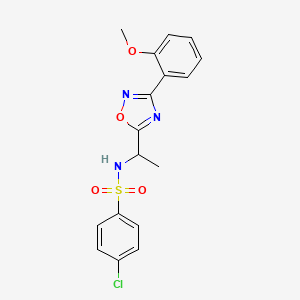
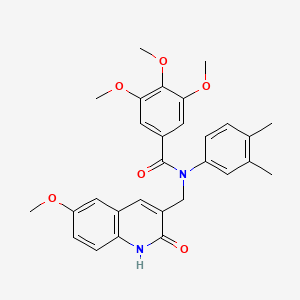
![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)


